![molecular formula C26H30N4O3 B2992243 N-(2-ethylphenyl)-2-(7-methyl-3-(4-methylpiperidine-1-carbonyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide CAS No. 1251705-81-3](/img/structure/B2992243.png)
N-(2-ethylphenyl)-2-(7-methyl-3-(4-methylpiperidine-1-carbonyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide
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Description
N-(2-ethylphenyl)-2-(7-methyl-3-(4-methylpiperidine-1-carbonyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C26H30N4O3 and its molecular weight is 446.551. The purity is usually 95%.
BenchChem offers high-quality N-(2-ethylphenyl)-2-(7-methyl-3-(4-methylpiperidine-1-carbonyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethylphenyl)-2-(7-methyl-3-(4-methylpiperidine-1-carbonyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Design and Synthesis
Compounds similar to N-(2-ethylphenyl)-2-(7-methyl-3-(4-methylpiperidine-1-carbonyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide are often discussed in the context of their design and synthesis. For instance, novel derivatives have been designed and synthesized for various applications, including the development of new materials, pharmaceuticals, and chemical probes (Yang Jing, 2010). The methodologies involve complex synthetic pathways that enable the creation of compounds with specific properties tailored for particular applications.
Structural Studies
Structural studies of similar compounds reveal their complex interactions and the potential for forming co-crystals with other molecules, which is crucial for pharmaceutical development. For example, the structural study on co-crystals and salts of quinoline derivatives highlights the significance of amide bonds in mediating molecular interactions, which can influence drug formulation and delivery (A. Karmakar, D. Kalita, J. Baruah, 2009).
Mechanistic Insights and Kinetics
Research on compounds with similar structures often focuses on understanding their chemical mechanisms and kinetics, which are fundamental for developing new reactions or improving existing processes. For instance, studies on chemoselective acetylation processes involving related compounds provide valuable insights into optimizing conditions for selective reactions, which are vital in synthesizing pharmaceuticals and fine chemicals (Deepali B Magadum, G. Yadav, 2018).
Antioxidant and Biological Activities
The free radical scavenging activities of compounds structurally related to N-(2-ethylphenyl)-2-(7-methyl-3-(4-methylpiperidine-1-carbonyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide have been explored. These studies contribute to understanding the potential therapeutic applications of such compounds, particularly in addressing oxidative stress-related conditions (Khawla Boudebbous et al., 2021).
properties
IUPAC Name |
N-(2-ethylphenyl)-2-[7-methyl-3-(4-methylpiperidine-1-carbonyl)-4-oxo-1,8-naphthyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O3/c1-4-19-7-5-6-8-22(19)28-23(31)16-30-15-21(26(33)29-13-11-17(2)12-14-29)24(32)20-10-9-18(3)27-25(20)30/h5-10,15,17H,4,11-14,16H2,1-3H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGICEUYXWCLJRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)N4CCC(CC4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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